N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide
Description
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a thiophene ring, a pyrazole moiety, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Properties
Molecular Formula |
C17H17N3OS |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H17N3OS/c1-20-12-15(11-19-20)14-6-4-13(5-7-14)8-9-18-17(21)16-3-2-10-22-16/h2-7,10-12H,8-9H2,1H3,(H,18,21) |
InChI Key |
BMIYOQFVHBNOML-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone.
Attachment of the Phenyl Group: The pyrazole is then coupled with a brominated phenyl compound using a palladium-catalyzed cross-coupling reaction.
Formation of the Thiophene Ring: The thiophene ring is synthesized separately through the reaction of a suitable diene with sulfur.
Coupling of the Thiophene and Pyrazole-Phenyl Moieties: The thiophene ring is then coupled with the pyrazole-phenyl compound using a suitable coupling agent.
Formation of the Carboxamide Group: Finally, the carboxamide group is introduced through the reaction of the coupled product with an amine source under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide: Similar structure but with a benzene ring instead of a thiophene ring.
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
